2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde
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Overview
Description
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a bromine atom at the 2-position and an aldehyde group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the target compound efficiently .
Industrial Production Methods: Industrial production of this compound may involve scale-up of the laboratory synthesis methods. The use of microwave irradiation in an industrial setting can enhance reaction rates and yields, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Condensation Agents: Such as hydrazines or primary amines for forming imines or hydrazones.
Major Products:
Substituted Triazolopyridines: Resulting from nucleophilic substitution.
Imines and Hydrazones: Formed from condensation reactions with the aldehyde group.
Scientific Research Applications
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. This inhibition can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-amine
- 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-amine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-amine
Uniqueness: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for versatile chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and its role as a precursor for biologically active compounds make it particularly valuable .
Properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-7-9-6-2-1-5(4-12)3-11(6)10-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFISXLQEISLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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